molecular formula C21H21N5O3 B2577161 N-(3,4-dimethoxyphenyl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251626-51-3

N-(3,4-dimethoxyphenyl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2577161
CAS No.: 1251626-51-3
M. Wt: 391.431
InChI Key: YNJFLKZBEDSZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative featuring a 3-ethyl-1,2,4-oxadiazole substituent at position 3 and a 3,4-dimethoxyphenyl group at position 2. The 1,8-naphthyridine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases, enzymes, or nucleic acids. Such compounds are often explored for antimicrobial, anticancer, or anti-inflammatory applications due to their structural versatility .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-5-18-25-21(29-26-18)15-11-22-20-14(8-6-12(2)23-20)19(15)24-13-7-9-16(27-3)17(10-13)28-4/h6-11H,5H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJFLKZBEDSZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C3C(=C2NC4=CC(=C(C=C4)OC)OC)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structural features:

  • Molecular Formula : C19H22N4O3
  • Structural Features : The compound contains a naphthyridine core substituted with a dimethoxyphenyl group and an oxadiazole moiety. These structural elements are crucial for its biological activity.

Antibacterial Activity

Recent studies have indicated that derivatives containing oxadiazole rings exhibit notable antibacterial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 μg/ml
Escherichia coli68 μg/ml
Bacillus subtilis62 μg/ml
Pseudomonas aeruginosaModerate activity noted

The oxadiazole ring is believed to play a critical role in the interaction with bacterial enzymes or cell membranes, leading to inhibition of growth.

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study demonstrated that related oxadiazole derivatives exhibited moderate cytotoxic activity against various cancer cell lines. The results are summarized in the following table:

Compound Cell Line Cell Viability (%) at 50 μg/ml
Compound AHeLa18.17
Compound BMCF730.14
Compound CA54927.54
VinblastineStandard Control13.31

These findings suggest that the presence of specific functional groups can enhance the cytotoxic effects on cancer cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : The naphthyridine structure could interact with specific receptors or signaling pathways that regulate cell growth and survival.
  • Oxidative Stress Induction : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis of Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their antibacterial properties against standard strains like S. aureus and E. coli .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of new oxadiazole derivatives on different cancer cell lines, revealing promising results for further development .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the phenyl ring significantly affect both antibacterial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,8-Naphthyridine Derivatives

Key structural variations among 1,8-naphthyridine derivatives include substitutions at positions 3, 4, and 7, which influence bioactivity and physicochemical properties. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Features Reference
Target Compound 3-(3-ethyl-1,2,4-oxadiazol-5-yl), 4-(3,4-dimethoxyphenyl), 7-methyl High lipophilicity (ethyl group), electron-donating methoxy substituents
5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine 3-(1,3,4-oxadiazol-2-amine), 2-methyl Reduced steric bulk (methyl vs. ethyl), potential for hydrogen bonding
2-methoxy-3-aryl-1,8-naphthyridines 2-methoxy, 3-aryl Enhanced solubility (methoxy), variable aryl group interactions
N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine core, 3,4-dichlorophenyl Electron-withdrawing substituents (Cl), distinct heterocyclic scaffold
  • Oxadiazole vs. Triazole/Triazine Analogues : The target compound’s 1,2,4-oxadiazole ring offers greater metabolic stability compared to triazolo or triazine derivatives (e.g., compounds in ), which may exhibit higher reactivity .
  • Substituent Effects : The 3,4-dimethoxyphenyl group provides electron-donating effects, improving binding to polar targets, whereas dichlorophenyl analogues (e.g., CAS 869072-81-1 in ) enhance electrophilicity but reduce solubility .

Key Research Findings and Trends

Structure-Activity Relationships (SAR): Ethyl-oxadiazole substituents improve metabolic stability but may reduce aqueous solubility. 3,4-Dimethoxyphenyl groups enhance target affinity in kinase assays compared to monosubstituted aryl groups .

Computational Insights : Molecular docking studies (e.g., D. Ravi’s 2022 work) suggest that the target compound’s methoxy groups form hydrogen bonds with active-site residues, while the oxadiazole ring engages in π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.